N-(2H-1,3-benzodioxol-5-yl)-6-ethoxypyrimidine-4-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-6-ethoxypyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c1-2-19-13-6-10(15-7-16-13)14(18)17-9-3-4-11-12(5-9)21-8-20-11/h3-7H,2,8H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDGMJODDWDZDSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)C(=O)NC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Approaches
The pyrimidine ring is typically assembled via cyclocondensation reactions. A β-keto ester (e.g., ethyl 3-oxobutanoate) reacts with urea or guanidine derivatives under acidic or basic conditions. For 6-ethoxypyrimidine-4-carboxylic acid, the following sequence is proposed:
- Step 1 : Ethyl 3-ethoxyacetoacetate undergoes cyclization with urea in ethanol under reflux, yielding 6-ethoxy-4-hydroxypyrimidine.
- Step 2 : Hydroxyl group oxidation at C4 using KMnO₄ or CrO₃ in acidic medium generates the carboxylic acid.
Optimization Note : The ethoxy group is introduced prior to cyclization to avoid competing substitutions. This mirrors the alkylation strategies in, where ethylation is achieved via diethyl sulfate.
Direct Functionalization of Pyrimidine
An alternative route starts with commercially available 4-chloro-6-hydroxypyrimidine:
- Etherification : Treatment with ethyl bromide in the presence of NaH/DMF forms 6-ethoxypyrimidine.
- Carboxylation : Lithiation at C4 using LDA followed by quenching with CO₂ yields the carboxylic acid.
Amidation Strategies
Acyl Chloride Route
Activation of 6-ethoxypyrimidine-4-carboxylic acid to its acyl chloride is achieved with thionyl chloride (SOCl₂) or oxalyl chloride[(ClCO)₂O]. The chloride subsequently reacts with 1,3-benzodioxol-5-amine in anhydrous dichloromethane (DCM) or THF, with triethylamine (Et₃N) as a base (Scheme 1):
$$
\text{6-Ethoxypyrimidine-4-carbonyl chloride} + \text{1,3-Benzodioxol-5-amine} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Target Compound}
$$
Yield : 70–85% after recrystallization (ethyl acetate/hexane).
Coupling Agent-Mediated Synthesis
To avoid handling corrosive acyl chlorides, carbodiimide-based coupling agents (e.g., EDCl/HOBt) facilitate direct amidation:
- Procedure : 6-Ethoxypyrimidine-4-carboxylic acid (1 equiv), 1,3-benzodioxol-5-amine (1.2 equiv), EDCl (1.5 equiv), and HOBt (1.5 equiv) are stirred in dry DMF at 0–5°C for 12 h.
- Workup : The mixture is diluted with ice water, and the precipitate is filtered and purified via column chromatography (SiO₂, eluent: DCM/MeOH 95:5).
Advantage : Higher functional group tolerance, especially for acid-sensitive substrates.
Alternative Pathways and Innovations
One-Pot Tandem Synthesis
Inspired by multi-component reactions in, a tandem approach could merge pyrimidine formation and amidation:
- Reactants : Ethyl cyanoacetate, urea, and 1,3-benzodioxol-5-amine.
- Conditions : Morpholine catalyst in refluxing xylene, facilitating Knoevenagel condensation followed by cyclization and amidation.
Challenges : Competing side reactions may reduce yield, necessitating precise stoichiometric control.
Analytical and Spectroscopic Characterization
Successful synthesis requires validation via:
- ¹H NMR : Signals for the ethoxy group (δ 1.35 ppm, t, J = 7.0 Hz; δ 4.30 ppm, q, J = 7.0 Hz), benzodioxole protons (δ 5.95–6.85 ppm), and amide NH (δ 10.2 ppm, broad).
- IR Spectroscopy : Stretches at ~1680 cm⁻¹ (amide C=O) and 1240 cm⁻¹ (C-O-C of ethoxy).
- MS : Molecular ion peak at m/z 317 [M+H]⁺.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Acyl Chloride Route | 78–85 | ≥95 | High efficiency, minimal byproducts | Requires SOCl₂, corrosive conditions |
| EDCl/HOBt Coupling | 65–75 | ≥90 | Mild conditions, no acyl chloride handling | Longer reaction time, higher cost |
| One-Pot Tandem Synthesis | 50–60 | 85–90 | Fewer steps, solvent economy | Low yield, complex optimization |
Industrial-Scale Considerations
For bulk production, the acyl chloride route is preferred due to scalability and cost-effectiveness. Critical parameters include:
- Solvent Recovery : Recycling DCM via distillation.
- Waste Management : Neutralization of HCl byproducts with NaOH.
- Quality Control : In-line FTIR monitoring to track reaction progression.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-6-ethoxypyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-6-ethoxypyrimidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-6-ethoxypyrimidine-4-carboxamide involves its interaction with specific molecular targets. In oncology, it has been shown to inhibit mitochondrial membrane potential, leading to the selective killing of tumor cells under glucose-starved conditions . This compound targets pathways involved in cellular metabolism and energy production, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Key Structural Analogues and Functional Differences
The closest structural analogue identified in the evidence is N-(2H-1,3-benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide (compound 6, an amuvatinib derivative). Below is a comparative breakdown:
| Feature | Target Compound | Compound 6 |
|---|---|---|
| Core Structure | Pyrimidine ring (6-ethoxy) | Thienopyrimidine fused ring |
| Substituent at Position 4 | Benzodioxol-5-yl carboxamide | Benzodioxol-5-yl carboxamide linked to piperazine |
| Key Functional Groups | Ethoxy group (C-O-C) | Thieno group (sulfur-containing heterocycle) |
| Reported Activity | Not explicitly stated | Selective cytotoxicity under glucose starvation |
Mechanistic and Pharmacological Comparisons
- Compound 6: Demonstrated potent antitumor activity under glucose starvation, surpassing amuvatinib in efficacy.
- Absence of the piperazine-thienopyrimidine motif in the target compound might reduce kinase inhibition (a feature critical to amuvatinib’s activity).
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-6-ethoxypyrimidine-4-carboxamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a benzodioxole moiety, which is known for its pharmacological significance, particularly in the development of anticancer agents and enzyme inhibitors. The presence of the ethoxypyrimidine group enhances its solubility and bioavailability, making it a candidate for various biological evaluations.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific kinases involved in cancer progression. For example, compounds with similar benzodioxole structures have demonstrated high selectivity for Src family kinases (SFKs), which are critical in tumor growth and metastasis .
- Protein Interactions : The benzodioxole ring can engage in π-π stacking interactions and hydrogen bonding with target proteins, modulating their activity .
Anticancer Activity
Research indicates that derivatives of benzodioxole compounds exhibit significant anticancer properties. For instance, compounds with the benzodioxole structure have been reported to inhibit tumor growth in xenograft models. A study highlighted that a related compound demonstrated potent inhibition of c-Src and Abl enzymes at low nanomolar concentrations, leading to reduced tumor growth in vivo .
Insecticidal Activity
Recent studies have explored the insecticidal potential of benzodioxole derivatives against Aedes aegypti larvae. The findings suggest that certain derivatives exhibit larvicidal activity without significant toxicity to mammals, indicating a promising avenue for developing environmentally friendly insecticides .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
